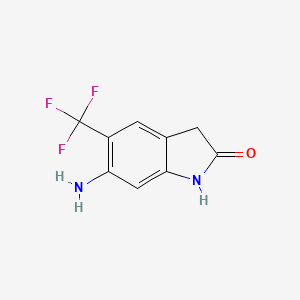

6-Amino-5-(trifluoromethyl)indolin-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H7F3N2O |

|---|---|

Molecular Weight |

216.16 g/mol |

IUPAC Name |

6-amino-5-(trifluoromethyl)-1,3-dihydroindol-2-one |

InChI |

InChI=1S/C9H7F3N2O/c10-9(11,12)5-1-4-2-8(15)14-7(4)3-6(5)13/h1,3H,2,13H2,(H,14,15) |

InChI Key |

OOCBRBIFQRTRNZ-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=CC(=C(C=C2NC1=O)N)C(F)(F)F |

Origin of Product |

United States |

Chemical Transformations and Derivatization Strategies for 6 Amino 5 Trifluoromethyl Indolin 2 One Analogs

Diversification at the C-3 Position of the Indolin-2-one Ring

The C-3 position of the indolin-2-one ring is a key site for introducing structural diversity. Its methylene (B1212753) group is activated by the adjacent carbonyl and aromatic rings, making it amenable to a variety of chemical transformations.

Synthesis of 3-Arylideneindolin-2-one Derivatives

A primary method for modifying the C-3 position is through Knoevenagel condensation. nih.govresearchgate.net This reaction involves the base-catalyzed condensation of the active methylene group at C-3 of the indolin-2-one with various aromatic aldehydes. This yields 3-arylideneindolin-2-one derivatives, effectively introducing a range of substituents into the molecule. The reaction is typically performed under mild conditions and can be catalyzed by various bases, including secondary amines like piperidine (B6355638) or organocatalysts. nih.govnih.gov The resulting exocyclic double bond is often configured as the (Z)-isomer due to steric hindrance.

A plausible mechanism for the Knoevenagel condensation involves the deprotonation of the C-3 position by a base to form a carbanionic intermediate. nih.gov This intermediate then undergoes a nucleophilic attack on the carbonyl carbon of the aldehyde, followed by dehydration to yield the final 3-arylidene product. nih.gov

Table 1: Examples of Knoevenagel Condensation for Indolin-2-one Derivatives This table is illustrative and may not exclusively feature 6-amino-5-(trifluoromethyl)indolin-2-one, but demonstrates the general applicability of the reaction.

| Aldehyde Reactant | Catalyst | Solvent | Product Yield (%) |

|---|---|---|---|

| Benzaldehyde | Piperidine | Ethanol | High |

| 4-Chlorobenzaldehyde | Pyrrolidine | Methanol | >90 |

| 4-Nitrobenzaldehyde | Amino-functionalized MOFs | Ethanol | ~100 researchgate.net |

Introduction of Spiro Centers via Cycloaddition Reactions

The 3-arylideneindolin-2-one derivatives serve as excellent Michael acceptors and dipolarophiles for various cycloaddition reactions, leading to the formation of complex spirocyclic oxindoles. mdpi.comnih.gov These reactions are of significant interest as they introduce a three-dimensional spiro center at the C-3 position, which can enhance the biological activity and drug-like properties of the molecule.

One common strategy is the [3+2] cycloaddition of azomethine ylides with the exocyclic double bond of 3-arylideneindolin-2-ones. nih.gov The azomethine ylides are typically generated in situ from the condensation of an α-amino acid with an isatin (B1672199) derivative or another carbonyl compound. mdpi.comnih.gov This reaction often proceeds with high regio- and stereoselectivity, yielding spiro[indoline-3,2'-pyrrolidine] derivatives. nih.gov

Multicomponent reactions are also employed to construct spiro-oxindoles. For instance, the reaction of an isatin, an active methylene compound like malononitrile (B47326), and a third component such as a pyrazolone (B3327878) can lead to the formation of highly functionalized spiro[indoline-3,4'-pyran] derivatives in a single step. mdpi.com These reactions often proceed through a domino sequence of Knoevenagel condensation, Michael addition, and subsequent cyclization. mdpi.com

Table 2: Examples of Cycloaddition Reactions for the Synthesis of Spiro-oxindoles This table is illustrative and may not exclusively feature 6-amino-5-(trifluoromethyl)indolin-2-one, but demonstrates the general applicability of the reaction.

| Reaction Type | Reactants | Product Type |

|---|---|---|

| [3+2] Cycloaddition | 3-Arylideneindolin-2-one, Azomethine Ylide (from Isatin and Sarcosine) | Spiro[indoline-3,2'-pyrrolidine] nih.gov |

| Multicomponent Reaction | Isatin, Malononitrile, β-Ketoester | Spiro[indoline-3,4'-pyran] mdpi.com |

| [4+2] Diels-Alder | 2,2-bis(trifluoromethyl)-1,1-dicyanoethylene, 6,6-dimethylfulvene | Bicyclo[2.2.1]heptene derivative nih.gov |

Derivatization with Amino Acid Moieties and Heterocyclic Rings

The C-3 position can also be functionalized by incorporating amino acid moieties or various heterocyclic rings, further expanding the chemical space of the 6-amino-5-(trifluoromethyl)indolin-2-one scaffold. The introduction of amino acids can be achieved through several methods, including the aforementioned [3+2] cycloaddition using α-amino acids to generate the azomethine ylide. mdpi.comnih.gov Alternatively, direct carbamoylation of amino acids using isocyanate derivatives of indolin-2-ones can be explored. chemrxiv.org

The synthesis of C-3 substituted heterocyclic derivatives can be achieved through various cyclization and condensation strategies. For example, reaction with hydrazine (B178648) hydrate (B1144303) can yield spiro-pyrazolines, while reaction with thiourea (B124793) can afford spiro-pyrimidines. nih.gov The synthesis of trifluoromethylated 4,5-dihydro-1,2,4-triazin-6(1H)-ones has been achieved through a (3+3)-annulation of nitrile imines with α-amino esters, showcasing a method to incorporate complex fluorinated heterocycles. nih.gov

Modifications and Functionalization at the N-1 Position of the Indolin-2-one Ring

The N-1 position of the indolin-2-one ring, being a secondary amine, is a prime site for functionalization. The hydrogen atom at this position is acidic and can be readily substituted through various reactions, allowing for the introduction of a wide array of functional groups that can modulate the compound's properties.

Strategic Derivatization at the 5- and 6-Positions of the Indoline (B122111) Core

The benzene (B151609) ring of the indoline core, particularly at the 5- and 6-positions, offers further opportunities for derivatization. The existing amino group at C-6 and the trifluoromethyl group at C-5 direct the regioselectivity of subsequent reactions.

Regioselective Functionalization Techniques

The amino group at the C-6 position is a versatile handle for a variety of chemical transformations. It can undergo diazotization followed by Sandmeyer-type reactions to introduce a range of substituents like halogens, cyano, or hydroxyl groups. Acylation or sulfonylation of the amino group can be performed to introduce amide or sulfonamide functionalities, which can alter the electronic properties of the ring and serve as directing groups for subsequent electrophilic aromatic substitution reactions.

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to form new C-N bonds at the C-6 position, linking the indoline core to various aryl or heteroaryl moieties. nih.gov The development of regioselective C-H functionalization methods also presents an advanced strategy for modifying the benzene portion of the indoline ring system, although this can be challenging due to the inherent reactivity of other positions. nih.govnih.gov

Introduction of Substituents for Structure-Activity Relationship (SAR) Studies

The systematic introduction of a wide array of substituents onto the 6-amino-5-(trifluoromethyl)indolin-2-one framework is a cornerstone of SAR studies. These modifications are strategically designed to probe the effects of steric bulk, electronics, and hydrogen bonding potential on the compound's interaction with its biological targets.

Research has demonstrated that functionalizing the indole (B1671886) core can significantly impact molecular potency. For instance, in related indole-based compounds, the introduction of aminomethyl groups to the lactam ring has been shown to enhance inhibitory activity against enzymes like MK2. nih.gov Furthermore, modifications at the C-7 position of similar quinolone structures with fluorinated (3R)-3-(1-aminocyclopropan-1-yl)pyrrolidin-1-yl substituents have yielded compounds with potent antibacterial activity. nih.gov These examples highlight the importance of targeted substitutions in optimizing the pharmacological profile of indole-containing molecules.

The following table summarizes key substituent modifications and their reported impact on biological activity in related indole and quinolone systems, providing a predictive framework for the derivatization of 6-amino-5-(trifluoromethyl)indolin-2-one.

| Scaffold | Substituent/Modification | Position of Modification | Observed Effect on Biological Activity |

| Indole-based MK2 inhibitors | Aminomethyl groups | Lactam ring | Increased molecular potency. nih.gov |

| 5-amino-6-fluoro-1-[(1R,2S)-2-fluorocyclopropan-1-yl]-8-methylquinolones | Fluorinated (3R)-3-(1-aminocyclopropan-1-yl)pyrrolidin-1-yl | C-7 | Potent antibacterial activity. nih.gov |

| Indole-based HIV-1 fusion inhibitors | Isomeric forms and benzyl (B1604629) ring substituents | Various | Submicromolar activity against cell-cell and virus-cell fusion. nih.gov |

Incorporation of Different Heterocyclic Systems

Fusing or linking the 6-amino-5-(trifluoromethyl)indolin-2-one core with other heterocyclic moieties is a powerful strategy to create hybrid molecules with potentially synergistic or novel biological activities. This approach can enhance target binding, alter solubility, and improve pharmacokinetic properties.

The pyrimidine (B1678525) ring is a well-established pharmacophore found in numerous biologically active compounds, exhibiting a wide range of activities including anticancer, antifungal, and anti-inflammatory effects. nih.govnih.gov The incorporation of a pyrimidine moiety into the indolin-2-one scaffold can lead to compounds with enhanced therapeutic potential.

For example, novel 6-amino-5-cyano-2-thiopyrimidine derivatives have been synthesized and evaluated for their in vitro anticancer activity, with some compounds showing promising results against various cancer cell lines. nih.gov Specifically, certain pyrimidine derivatives have demonstrated broad-spectrum anticancer activity with high selectivity towards leukemia. nih.gov The synthesis of such analogs often involves the reaction of a starting pyrimidine derivative with various reagents to generate bicyclic and tricyclic systems. nih.gov

The strategic design of these hybrid molecules often involves linking the pyrimidine and indolin-2-one cores through functionalities like amide or ether linkages, based on molecular splicing strategies. nih.gov

The integration of benzothiazoline (B1199338) and thiazolidinone rings with the indolin-2-one nucleus has been explored to develop new classes of bioactive compounds. Thiazolidinone derivatives, in particular, are known for their diverse pharmacological activities, including anticancer and antimicrobial effects. nih.govresearchgate.netnih.gov

The synthesis of indolin-2-one derivatives bearing a 4-thiazolidinone (B1220212) moiety has yielded compounds with significant in vitro cytotoxicity against various human cancer cell lines. researchgate.netnih.gov SAR studies on these hybrids have indicated that substitutions on the thiazolidinone ring can significantly influence their anticancer potency. researchgate.net For instance, the introduction of different arylidene groups at the 5-position of the thiazolidinone core has been a successful strategy in modulating the antimicrobial activity of these compounds. nih.gov

The following table outlines the integration of these heterocyclic systems and the observed biological outcomes.

| Integrated Heterocycle | Linkage/Fusion Strategy | Resulting Biological Activity | Key Findings |

| Pyrimidine | Amide or ether linkage | Anticancer, Antifungal. nih.govnih.gov | Certain derivatives show high selectivity towards leukemia cell lines. nih.gov |

| 4-Thiazolidinone | Bearing on the indolin-2-one core | Anticancer, Antimicrobial. nih.govresearchgate.netnih.gov | Substituents on the thiazolidinone ring are crucial for activity. researchgate.net |

| Benzothiazoline | - | Antimicrobial. nih.gov | Arylidene group substitutions at the 5-position of the thiazolidinone core modulate activity. nih.gov |

Mechanistic Investigations of Biological Activity in Vitro for Indolin 2 One Derivatives

Receptor Tyrosine Kinase (RTK) Inhibition Mechanisms

Indolin-2-one derivatives have emerged as a significant class of receptor tyrosine kinase (RTK) inhibitors. nih.gov RTKs are crucial cell surface receptors that play a pivotal role in cellular processes, including growth, proliferation, and differentiation. ed.ac.uk Dysregulation of RTK signaling is a common feature in many cancers, making them a prime target for therapeutic intervention. ed.ac.uk

Molecular Basis of Binding to ATP Binding Pockets

The inhibitory action of indolin-2-one derivatives on RTKs is primarily achieved by competing with adenosine (B11128) triphosphate (ATP) for its binding pocket within the kinase domain. nih.gov Crystallographic studies of some 3-substituted indolin-2-ones have provided a structural basis for this interaction, suggesting that these compounds occupy the ATP binding site. nih.gov The indolin-2-one core structure serves as a scaffold that can be chemically modified to enhance binding affinity and selectivity for different RTKs. The binding is often stabilized by hydrogen bonds formed between the indolin-2-one moiety and key amino acid residues in the hinge region of the ATP binding pocket. mdpi.com For instance, the indolin-2-one ring of Sunitinib, an FDA-approved RTK inhibitor, forms essential hydrogen bonds with Glu917 and Cys919 in the hinge region of VEGFR-2. mdpi.com

Selective Inhibition Profiles Against Specific RTKs (e.g., VEGF, EGF, Her-2, PDGF)

By modifying the substituents on the indolin-2-one core, researchers have been able to develop compounds with selective inhibitory profiles against specific RTKs. Structure-activity relationship (SAR) studies have revealed that different substitutions lead to varied potencies and selectivities. nih.gov

Key findings from these studies include:

3-[(five-membered heteroaryl ring)methylidenyl]indolin-2-ones demonstrate high specificity for the Vascular Endothelial Growth Factor (VEGF) receptor (Flk-1) kinase activity. nih.gov

3-(substituted benzylidenyl)indolin-2-ones that have bulky groups on the phenyl ring at the C-3 position of the indolin-2-one show high selectivity towards the Epidermal Growth Factor (EGF) receptor and Her-2 kinases. nih.gov

Compounds with an extended side chain at the C-3 position of the indolin-2-one have exhibited high potency and selectivity against both the Platelet-Derived Growth Factor (PDGF) and VEGF (Flk-1) RTKs. nih.gov

Interactive Table: Selective Inhibition of RTKs by Indolin-2-one Derivatives

| Structural Feature | Selective Target RTK(s) | Reference |

|---|---|---|

| 3-[(five-membered heteroaryl ring)methylidenyl] | VEGF (Flk-1) | nih.gov |

| 3-(substituted benzylidenyl) with bulky groups | EGF, Her-2 | nih.gov |

Inhibition of FLT3 and CHK1 Enzymes by 5-(trifluoromethyl)pyrimidine (B70122) Scaffolds

Recent research has focused on the development of dual inhibitors targeting both FMS-like tyrosine kinase 3 (FLT3) and Checkpoint kinase 1 (CHK1), particularly for the treatment of Acute Myeloid Leukemia (AML). nih.govnih.gov Mutations in the FLT3 gene are common in AML and are associated with a poor prognosis. mdpi.com While FLT3 inhibitors have shown clinical benefit, resistance often develops. nih.gov

The concurrent inhibition of CHK1, a key regulator of the DNA damage response, has been shown to enhance the cytotoxic effects of FLT3 inhibitors and overcome resistance. nih.govnih.gov A notable discovery in this area is a dual FLT3/CHK1 inhibitor featuring a 5-(trifluoromethyl)pyrimidine scaffold. nih.gov This compound demonstrated excellent potency against both kinases and exhibited significant antiproliferative activity against AML cells harboring FLT3 mutations. nih.gov Mechanistic studies indicated that this dual inhibitor not only suppressed FLT3 and CHK1 activity but also led to the downregulation of the c-Myc protein and the upregulation of the p53 tumor suppressor pathway. nih.gov

Modulation of Cellular Apoptosis Pathways

Beyond direct enzyme inhibition, indolin-2-one derivatives can exert their anti-cancer effects by modulating the intricate pathways of apoptosis, or programmed cell death.

Activation of Pro-Apoptotic Proteins (e.g., Caspase-3, Bax, p53)

Several studies have demonstrated the ability of compounds with structures related to indolin-2-ones to induce apoptosis by activating key pro-apoptotic proteins. For example, treatment with certain agents has been shown to increase the levels of the tumor suppressor protein p53 and the pro-apoptotic protein Bax. nih.gov The activation of p53 can, in turn, trigger the apoptotic cascade.

Furthermore, the induction of apoptosis is often mediated through the activation of caspases, a family of proteases that execute the process of cell death. The activation of initiator caspases leads to a cascade that activates effector caspases, such as caspase-3, which then cleave various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. nih.gov

Suppression of Anti-Apoptotic Proteins (e.g., Bcl2)

In conjunction with activating pro-apoptotic signals, the induction of apoptosis often involves the downregulation of anti-apoptotic proteins. One of the key anti-apoptotic proteins is Bcl-2, which functions to prevent the release of cytochrome c from the mitochondria, a critical step in the intrinsic apoptotic pathway. Research has shown that treatment with certain bioactive compounds can lead to a decrease in the expression of Bcl-2. nih.gov This suppression of anti-apoptotic defenses sensitizes cancer cells to apoptotic stimuli, thereby promoting their elimination.

Induction of Cell Cycle Arrest (e.g., S-Phase)

Certain derivatives of the parent oxindole (B195798) structure have been shown to interfere with cell cycle progression, a critical process in cell proliferation. nih.gov For instance, studies on novel bis-spirocyclic 2-oxindole derivatives have demonstrated their ability to induce cell cycle arrest in the S-phase of the cell division cycle. This interruption of the cell cycle is a key mechanism for inhibiting the proliferation of cancer cells. The arrest is often a precursor to apoptosis, or programmed cell death, triggered by the cell's inability to complete DNA replication. While the specific action of 6-Amino-5-(trifluoromethyl)indolin-2-one on the cell cycle has not been detailed, its structural similarity to other bioactive oxindoles suggests it may share the potential to halt cell cycle progression.

Thioredoxin Reductase (TrxR) Inhibition and Redox Homeostasis Disruption

A significant mechanism of action for several indolin-2-one derivatives is the inhibition of thioredoxin reductase (TrxR), a key selenoenzyme in the thioredoxin system that is crucial for maintaining cellular redox balance. nih.govpatsnap.com This system is often overactive in cancer cells, making TrxR a viable therapeutic target. researchgate.net

Research has shown that indolin-2-one compounds, particularly those with an electrophilic Michael acceptor moiety, can act as potent inhibitors of TrxR. nih.gov The mechanism of inhibition involves the specific and selective targeting of the selenocysteine (B57510) (Sec) residue located in the highly accessible C-terminal active site of the enzyme. nih.govnih.gov These compounds can form a covalent bond with the essential selenium residue, leading to irreversible inhibition of the enzyme's catalytic activity. patsnap.comresearchgate.net This targeted action displays selectivity for TrxR over other antioxidant enzymes like glutathione (B108866) reductase (GR), thioredoxin (Trx), and glutathione peroxidase (GPx). nih.gov

The inhibition of TrxR by indolin-2-one derivatives disrupts the entire thioredoxin system, leading to significant consequences for cellular redox homeostasis. patsnap.com With TrxR inactivated, the cell's capacity to reduce thioredoxin is compromised, resulting in the time-dependent oxidation of thioredoxin. nih.gov This disruption of the primary antioxidant pathway leads to an accumulation of reactive oxygen species (ROS) and a state of increased cellular oxidative stress. researchgate.net This oxidative imbalance can damage cellular components and trigger cell death pathways.

The oxidative stress induced by TrxR inhibition subsequently activates downstream signaling cascades. nih.gov Specifically, the oxidation of thioredoxin leads to its dissociation from the apoptosis signal-regulating kinase 1 (ASK1). nih.govresearchgate.net Once released, ASK1 becomes activated and, in turn, triggers the phosphorylation and activation of the p38 and JNK mitogen-activated protein kinase (MAPK) signaling pathways. nih.govnih.gov The activation of these stress-related pathways is a critical step that ultimately leads to apoptotic cell death. mdpi.com

Table 1: Effects of Indolin-2-one Derivatives on TrxR and Downstream Signaling

| Mechanism | Target/Pathway | Observed Effect | Consequence | Reference |

|---|---|---|---|---|

| TrxR Inhibition | Thioredoxin Reductase (TrxR) | Covalent binding to Selenocysteine (Sec) residue | Irreversible enzyme inactivation | nih.gov, nih.gov |

| Redox Disruption | Thioredoxin (Trx) | Oxidation of Trx | Increased cellular oxidative stress | nih.gov, researchgate.net |

| MAPK Activation | ASK1 | Dissociation from oxidized Trx and activation | Activation of downstream kinases | nih.gov, researchgate.net |

| MAPK Activation | p38 and JNK | Phosphorylation and activation by ASK1 | Induction of apoptosis | nih.gov, nih.gov |

Mechanisms of Anti-inflammatory Activity

In addition to their anticancer properties, indolin-2-one derivatives have demonstrated significant anti-inflammatory activity. mdpi.comresearchgate.net This activity is primarily mediated by their ability to modulate the production of key inflammatory signaling molecules.

Studies on 3-substituted-indolin-2-one derivatives have shown that they can effectively suppress the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in a concentration-dependent manner. mdpi.comnih.gov In cellular models, such as lipopolysaccharide (LPS)-stimulated macrophages, these compounds inhibit the release and mRNA expression of TNF-α and IL-6. mdpi.comresearchgate.net This inhibition is achieved by interfering with key inflammatory signaling pathways, such as the NF-κB and MAPK pathways, which are responsible for transcribing the genes for these cytokines. mdpi.com

Table 2: Anti-inflammatory Effects of Indolin-2-one Derivatives

| Derivative Class | Cytokine Inhibited | Cellular Model | Associated Pathway Inhibition | Reference |

|---|---|---|---|---|

| 3-substituted-indolin-2-ones | TNF-α | LPS-stimulated RAW264.7 macrophages | NF-κB, MAPK (JNK, ERK, p38) | mdpi.com, nih.gov |

| 3-substituted-indolin-2-ones | IL-6 | LPS-stimulated RAW264.7 macrophages | NF-κB, MAPK | mdpi.com, researchgate.net |

Modulation of Inflammatory Enzyme Expression (e.g., COX-2, PGES, iNOS)

Indolin-2-one derivatives have demonstrated significant potential in modulating key enzymes involved in the inflammatory cascade. While direct studies on 6-Amino-5-(trifluoromethyl)indolin-2-one are limited, research on related analogues provides a strong basis for their anti-inflammatory mechanism. The anti-inflammatory effects are often attributed to the downregulation of pro-inflammatory enzymes and cytokines.

A key mechanism is the inhibition of inducible nitric oxide synthase (iNOS), an enzyme responsible for the production of large quantities of nitric oxide (NO), a pro-inflammatory mediator. For instance, in a study of nineteen 3-substituted-indolin-2-one derivatives, several compounds, notably 3-(3-hydroxyphenyl)-indolin-2-one, demonstrated potent inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophage cells. nih.govnih.gov This suppression of NO is linked to the downregulation of iNOS mRNA expression. nih.gov

Furthermore, these derivatives can suppress the production of other critical inflammatory mediators. The same study showed that 3-(3-hydroxyphenyl)-indolin-2-one suppressed the production and mRNA expression of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in a concentration-dependent manner. nih.govnih.gov The inhibition of these cytokines and enzymes is often mediated through the attenuation of key signaling pathways, such as the Akt, MAPK, and NF-κB pathways. nih.govnih.gov

Cyclooxygenase-2 (COX-2) is another crucial enzyme in inflammation, responsible for the synthesis of prostaglandins. The NSAID lornoxicam, for example, has been shown to inhibit both COX-2 and iNOS, as well as the formation of IL-6. drugbank.comresearchgate.net While many NSAIDs target COX enzymes, the development of selective COX-2 inhibitors is a key goal to reduce gastrointestinal side effects. mdpi.comd-nb.info The structural features of indolin-2-one derivatives, including substitutions at the 5-position with groups like trifluoromethyl, are being explored to create potent and selective anti-inflammatory agents that target these key enzymes. nih.gov

Table 1: Anti-Inflammatory Activity of Selected Indolin-2-one Derivatives

| Compound/Derivative | Target(s) | Observed Effect | Cell Line |

|---|---|---|---|

| 3-(3-hydroxyphenyl)-indolin-2-one | iNOS, TNF-α, IL-6 | Inhibition of NO, TNF-α, and IL-6 production. nih.govnih.gov | RAW264.7 |

| Indole-2-formamide benzimidazole[2,1-b]thiazole derivatives | NO, TNF-α, IL-6 | Inhibition of LPS-induced pro-inflammatory cytokine release. rsc.org | RAW264.7 |

Antiviral Mechanisms of Action

The indolin-2-one scaffold has been identified as a promising framework for the development of novel antiviral agents effective against a range of DNA and RNA viruses. nih.gov The mechanisms of action are diverse, often involving the inhibition of viral entry, replication, or assembly. The substitution pattern on the indolin-2-one ring is critical, with halogen and nitro groups at the 5-position noted for enhancing antiviral potency. nih.gov

A primary strategy for antiviral activity is the disruption of viral gene expression, which encompasses both transcription and translation of viral genetic material. Indolin-2-one derivatives can achieve this by targeting essential viral enzymes. For example, some indole-based compounds have been investigated as inhibitors of the RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication and transcription of RNA viruses like SARS-CoV-2 and Hepatitis C virus (HCV). nih.gov By blocking RdRp, these compounds effectively terminate the synthesis of viral RNA, thereby halting the production of viral proteins and new viral genomes. nih.gov

Another mechanism involves the inhibition of viral protein translation. While not specific to indolin-2-ones, some antiviral agents work by blocking the translation of late viral mRNA, preventing the synthesis of structural proteins necessary for forming new virions. Furthermore, some compounds can inhibit the accumulation of essential viral cofactors required for replication, such as the Epstein-Barr virus (EBV) early antigen D. nih.gov The modification of host cell gene expression, such as enhancing the translation of interferon-stimulated genes (ISGs) that establish an antiviral state, is another indirect mechanism by which viral gene expression can be curtailed. nih.gov

Indolin-2-one derivatives interfere with various stages of viral replication cycles. Studies have demonstrated their efficacy against viruses such as respiratory syncytial virus (RSV) and yellow fever virus (YFV). nih.gov For human immunodeficiency virus (HIV-1), certain indolin-2-one derivatives function as multi-target inhibitors, blocking not only the reverse transcriptase enzyme but also the HIV-1 integrase, which is essential for integrating the viral genome into the host cell's DNA. researchgate.net

In the case of plant viruses, such as the tobacco mosaic virus (TMV), indole (B1671886) derivatives have been shown to bind with high affinity to the viral coat protein. researchgate.net This interaction can inhibit the assembly of new virus particles, a critical step in the replication cycle. researchgate.net For SARS-CoV-2, indole compounds have been repurposed and investigated for their ability to inhibit membrane fusion, a process mediated by the viral spike protein and the host cell's ACE2 receptor, thereby preventing the virus from entering the cell to replicate. nih.gov The broad-spectrum activity of some indole derivatives, like Umifenovir, against numerous RNA and DNA viruses highlights the versatility of this scaffold in disrupting viral life cycles. nih.gov

Table 2: Antiviral Activity of Selected Indole and Indolin-2-one Derivatives

| Compound Class | Virus Target | Mechanism of Action |

|---|---|---|

| 2-Indolinone-based carbothioamides | Respiratory Syncytial Virus (RSV), Yellow Fever Virus (YFV) | Not specified, but halogen substitution at the 5-position increased anti-RSV activity. nih.gov |

| 5-Nitro-indolin-2-one derivatives | Human Immunodeficiency Virus (HIV-1) | Inhibition of reverse transcriptase and integrase. researchgate.net |

| Indole derivatives | Tobacco Mosaic Virus (TMV) | Binds to viral coat protein, inhibiting particle assembly. researchgate.net |

| Umifenovir (Indole derivative) | SARS-CoV-2, Influenza, Hepatitis | Inhibition of membrane fusion between the viral envelope and host cell. nih.govactanaturae.ru |

Antioxidant Activity Mechanisms

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and antioxidant defenses, is implicated in numerous pathological conditions. The indole nucleus is recognized for its antioxidant properties, and its derivatives, including indolin-2-ones, are effective in combating oxidative damage through various mechanisms. unica.itnih.gov

A primary antioxidant mechanism of indolin-2-one derivatives is their ability to directly scavenge free radicals. nih.gov The heterocyclic nitrogen atom in the indole ring is a key redox center, capable of donating a hydrogen atom or an electron to neutralize reactive species. nih.gov The presence of an unsubstituted indole nitrogen is often considered important for this activity, as it can form a resonance-stabilized indolyl radical upon donating a hydrogen atom. nih.gov

These compounds have shown efficacy in scavenging various types of radicals. In vitro assays have demonstrated their capacity to scavenge superoxide (B77818) anion radicals (O₂•−) and hydroxyl radicals (HO•). nih.govresearchgate.net Standard antioxidant assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, have confirmed the potent activity of many indole derivatives. nih.gov The specific substituents on the indolin-2-one core significantly influence the radical scavenging efficiency. nih.gov

By neutralizing ROS, indolin-2-one derivatives play a crucial role in protecting cells and biomolecules from oxidative damage. nih.govresearchgate.net This protective effect has been demonstrated in cellular models. For example, certain C-3 substituted indole derivatives have shown high cytoprotective activity against oxidative hemolysis in human red blood cells, a process induced by radical generators like AAPH. nih.gov This protection is attributed to their interaction with the cell membrane components and their ability to quench radical chain reactions. nih.gov

Another mechanism by which these compounds combat oxidative damage is through the chelation of transition metal ions, such as Fe²⁺. nih.gov These metals can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction. By sequestering these metal ions, indolin-2-one derivatives can prevent the initiation of these damaging radical-producing pathways. nih.gov The collective actions of radical scavenging and metal chelation make these compounds effective agents for mitigating the detrimental effects of oxidative stress. nih.govnih.gov

Table 3: Antioxidant Mechanisms of Indole Derivatives

| Mechanism | Description | Example |

|---|---|---|

| Radical Scavenging | Direct neutralization of free radicals (e.g., O₂•−, HO•, DPPH) via hydrogen or electron donation. nih.govnih.gov | The indole nitrogen acts as a redox center to form a stabilized indolyl radical. nih.gov |

| Metal Chelation | Sequestration of transition metal ions (e.g., Fe²⁺) to prevent their participation in ROS-generating reactions (Fenton reaction). nih.gov | Gramine and its imidazole (B134444) derivative show excellent Fe²⁺ chelating activity. nih.gov |

| Cytoprotection | Protection of cells from damage induced by oxidative stress. nih.gov | C-3 substituted indole derivatives protect red blood cells from oxidative hemolysis. nih.gov |

Computational Chemistry and Molecular Modeling in 6 Amino 5 Trifluoromethyl Indolin 2 One Research

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This technique is fundamental in rational drug design, helping to elucidate the structural basis of a compound's activity.

Molecular docking simulations are widely used to predict the binding affinity and interaction patterns of indolin-2-one derivatives with various protein targets. These studies calculate a "docking score," an estimate of the binding free energy (ΔG), where a more negative value typically indicates a stronger, more favorable interaction. For instance, in studies of related isatin (B1672199) (a precursor to indolinone) derivatives targeting Aldehyde Dehydrogenase (ALDH) isoforms, docking scores have been observed in the range of -9.6 to -10.4 kcal/mol, signifying strong binding potential. nih.gov

The primary value of docking lies in visualizing the specific interactions between the ligand and the amino acid residues in the protein's active site. For the indolin-2-one scaffold, common interactions include:

Hydrogen Bonds: The carbonyl oxygen and amine nitrogen of the indolin-2-one core are prime candidates for forming hydrogen bonds with polar amino acid residues, which are crucial for anchoring the ligand in the binding pocket.

π-π Stacking: The aromatic indole (B1671886) ring can engage in π-π stacking or T-stacking interactions with aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp). nih.gov

Hydrophobic Interactions: The trifluoromethyl (-CF3) group, being lipophilic, is predicted to form favorable hydrophobic interactions with nonpolar residues such as Leucine (Leu), Isoleucine (Ile), and Valine (Val).

In a study on 6-(trifluoromethyl)pyridine derivatives, which share the trifluoromethyl substituent, molecular docking revealed that the -CF3 group formed important interactions with Leu324 and His479 residues in the target's binding site. researchgate.net This suggests that the 5-(trifluoromethyl) group on the indolin-2-one scaffold could play a similar, critical role in binding to target proteins.

| Interaction Type | Potential Residues Involved | Compound Moiety |

| Hydrogen Bonding | Serine, Threonine, Cysteine, Asparagine | Carbonyl (C=O), Amino (-NH2) |

| π-π Stacking | Phenylalanine, Tryptophan, Tyrosine | Indole Ring |

| Hydrophobic | Leucine, Valine, Isoleucine, Histidine | Trifluoromethyl (-CF3), Indole Ring |

Beyond just predicting the binding pose, computational methods allow for the analysis of the compound's conformation once it is bound to the target. The indolin-2-one scaffold is relatively rigid, but substituents can have rotational freedom. Conformational analysis examines the spatial arrangement of atoms in the ligand-protein complex to ensure an energetically favorable and stable fit. For example, studies on spirooxindoles, which are derived from the indolin-2-one core, investigate the stereochemistry and potential for different isomers to bind with varying affinities. mdpi.comnih.gov The conformation of the trifluoromethyl group is also analyzed; it typically adopts a staggered conformation to minimize steric hindrance. nih.gov This analysis helps confirm that the predicted binding mode is not only strong but also structurally plausible, providing confidence in the docking results.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Analysis

QSAR and SAR are methodologies used to decipher the connection between the chemical structure of a compound and its biological activity. These analyses are crucial for optimizing lead compounds by identifying which structural features enhance potency and which are detrimental.

SAR studies involve systematically modifying a lead compound's structure and observing the effect on its biological activity. For the indolin-2-one class, this could involve altering substituents on the aromatic ring or at the nitrogen position. For example, studies on related indole derivatives have shown that the position and nature of substituents significantly impact activity. nih.gov Adding a hydroxyl group versus a carboxyl group at the same position can lead to markedly different biological outcomes. nih.gov

QSAR takes this a step further by creating a mathematical model that correlates physicochemical properties (descriptors) of the molecules with their activity. mdpi.com A typical 2D-QSAR model might look like the following equation, derived for a series of curcumin (B1669340) analogs:

pIC50 = − 1.626∙MATS3s + 0.827∙TDB10u + 0.100∙RDF60p − 2.875∙SCH-6 + 2.319∙BIC4 + 0.102∙nHBint6 − 0.187∙CrippenLogP − 4.035 mdpi.com

A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to interact with a specific biological target. Both SAR and QSAR studies help to define this pharmacophore. Based on analyses of indolin-2-one and related scaffolds, a general pharmacophore for kinase inhibition, a common target for this class, can be proposed. nih.govdrugbank.com

Key features often include:

Hydrogen Bond Donor: The N-H group of the indolin-2-one ring.

Hydrogen Bond Acceptor: The carbonyl oxygen (C=O) of the indolin-2-one ring.

Aromatic/Hydrophobic Region: The indole ring system.

Hydrophobic Feature: The trifluoromethyl group.

Ligand-based pharmacophore modeling uses a set of active molecules to derive a common feature model, which can then be used to screen large databases for new, structurally diverse compounds with the potential for similar activity. nih.gov This approach is instrumental in identifying novel chemical scaffolds that could mimic the activity of 6-Amino-5-(trifluoromethyl)indolin-2-one.

In Silico Prediction of Drug-Like Properties and Pharmacokinetic Parameters (as methodologies for lead optimization)

A compound's efficacy is not solely dependent on its potency against a target; it must also possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. In silico models are invaluable for predicting these parameters early in the drug discovery process, helping to avoid costly late-stage failures. ljmu.ac.ukresearchgate.net

These predictions are often guided by established rules and calculated molecular properties:

Lipinski's Rule of Five: A guideline to evaluate drug-likeness and predict if a compound has properties that would make it a likely orally active drug in humans. It states that a compound is more likely to be membrane permeable if it has: Molecular Weight ≤ 500 Da, LogP ≤ 5, H-bond donors ≤ 5, and H-bond acceptors ≤ 10. researchgate.netnih.gov

Veber's Rule: Suggests that good oral bioavailability is also associated with having a rotatable bond count ≤ 10 and a topological polar surface area (TPSA) ≤ 140 Ų. nih.govfrontiersin.org

Pharmacokinetic Predictions: Software like SwissADME and pkCSM can predict various pharmacokinetic properties. researchgate.netnih.gov These predictions are critical for lead optimization, allowing medicinal chemists to modify a compound's structure to improve its ADME profile while maintaining its potency.

| Parameter | Description | Desired Range for Lead Optimization |

| LogP (Lipophilicity) | Partition coefficient between octanol (B41247) and water; affects solubility and permeability. | 1 - 5 |

| TPSA (Topological Polar Surface Area) | Sum of surfaces of polar atoms; relates to membrane permeability. | < 140 Ų frontiersin.org |

| Water Solubility (LogS) | Predicts how well the compound dissolves in water. | High (e.g., > -4) |

| Caco-2 Permeability | Predicts intestinal absorption based on permeability through a human colon cell line. | High (e.g., logPapp > 0.9) frontiersin.orgmdpi.com |

| CYP Inhibition | Predicts if the compound will inhibit cytochrome P450 enzymes, which can cause drug-drug interactions. | No inhibition of major isoforms (e.g., 3A4, 2D6) mdpi.com |

| P-glycoprotein (P-gp) Substrate | Predicts if the compound will be pumped out of cells by P-gp, affecting CNS penetration and bioavailability. | Not a substrate nih.gov |

For 6-Amino-5-(trifluoromethyl)indolin-2-one, these in silico tools would be used to assess its drug-likeness and predict its pharmacokinetic behavior. If a liability is identified, such as poor predicted solubility or potential for metabolic instability, medicinal chemists can use this information to design new analogs with improved properties.

Topological Polar Surface Area (TPSA) Analysis

The Topological Polar Surface Area (TPSA) is a key descriptor used to predict the transport properties of a drug, including its absorption and brain-barrier penetration. It is calculated by summing the surface areas of polar atoms (typically oxygen and nitrogen) in a molecule. molinspiration.com Molecules with a TPSA value below 140 Ų are generally considered to have good oral bioavailability.

For 6-Amino-5-(trifluoromethyl)indolin-2-one, the predicted TPSA is a critical parameter in assessing its potential as a drug candidate. A lower TPSA value, generally under 90 Ų, is often required for compounds intended to penetrate the blood-brain barrier. nih.gov The calculated TPSA for this specific indolinone derivative provides an early indication of its likely absorption and distribution characteristics.

| Compound Name | Predicted TPSA (Ų) |

|---|---|

| 6-Amino-5-(trifluoromethyl)indolin-2-one | 67.87 |

LogP and Lipophilicity Assessments

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), measures a compound's distribution between an oily (n-octanol) and a watery phase. This property is crucial as it influences a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. An optimal LogP value, typically below 5 according to Lipinski's Rule of Five, is essential for drug-likeness. molinspiration.com

| Compound Name | Predicted LogP (miLogP) |

|---|---|

| 6-Amino-5-(trifluoromethyl)indolin-2-one | 1.89 |

Hydrogen Bond Donor and Acceptor Count for Binding Propensity

The number of hydrogen bond donors and acceptors in a molecule is a critical determinant of its binding affinity and specificity to a biological target. Hydrogen bonds are key interactions between a ligand and a protein's binding site. According to Lipinski's rules, drug-like molecules should ideally have no more than 5 hydrogen bond donors and no more than 10 hydrogen bond acceptors. molinspiration.com

Analyzing the hydrogen bond profile of 6-Amino-5-(trifluoromethyl)indolin-2-one helps in evaluating its potential to form stable interactions with target proteins. The amino group and the lactam NH group act as donors, while the lactam oxygen, the amino nitrogen, and the fluorine atoms can act as acceptors.

| Compound Name | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

|---|---|---|

| 6-Amino-5-(trifluoromethyl)indolin-2-one | 3 | 3 |

Rotatable Bond Analysis for Conformational Flexibility

The number of rotatable bonds in a molecule is an indicator of its conformational flexibility. A lower number of rotatable bonds (typically ≤ 10) is associated with better oral bioavailability and metabolic stability. High flexibility can lead to a loss of entropy upon binding to a target, which can decrease binding affinity.

For 6-Amino-5-(trifluoromethyl)indolin-2-one, the analysis of rotatable bonds is important for assessing its structural rigidity. The indolinone core is rigid, and the main source of rotation comes from the bond connecting the trifluoromethyl group to the aromatic ring. This low flexibility can be advantageous for locking the molecule into a bioactive conformation.

| Compound Name | Number of Rotatable Bonds |

|---|---|

| 6-Amino-5-(trifluoromethyl)indolin-2-one | 1 |

Advanced Computational Methods for Scaffold Optimization

The indolin-2-one core is a privileged scaffold in medicinal chemistry, forming the basis of numerous approved drugs and clinical candidates. Advanced computational methods are crucial for optimizing this scaffold to enhance potency, selectivity, and pharmacokinetic properties.

Molecular docking is a primary technique used to predict the binding orientation and affinity of indolin-2-one derivatives within the active site of a target protein. nih.govbenthamdirect.comaip.org For instance, studies on indolin-2-one-based kinase inhibitors use docking to understand key interactions with amino acid residues, guiding the design of more potent compounds. benthamdirect.com This allows researchers to rationalize structure-activity relationships (SAR) and prioritize the synthesis of derivatives with improved binding modes. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful tool. By developing mathematical models that correlate the chemical structures of a series of indolin-2-one derivatives with their biological activities, 3D-QSAR studies can identify the key steric and electronic features required for optimal activity. nih.gov These models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide detailed 3D contour maps that highlight regions where modifications to the scaffold would be beneficial or detrimental. nih.gov

Pharmacophore hybridization and scaffold hopping are also employed to discover novel indolin-2-one derivatives. nih.gov By combining the essential features of known active compounds or replacing the core scaffold while maintaining key interaction points, new chemical entities with potentially improved properties can be designed. Furthermore, computational approaches like Density Functional Theory (DFT) can be used to study the electronic properties and reactivity of the scaffold, providing deeper mechanistic insights that can guide optimization. nih.gov These advanced computational strategies are integral to the iterative process of drug design, enabling the efficient refinement of the 6-Amino-5-(trifluoromethyl)indolin-2-one scaffold for specific therapeutic targets.

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment in Academic Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a compound such as "6-Amino-5-(trifluoromethyl)indolin-2-one," a suite of NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, is employed to assemble a complete structural portrait.

Proton (¹H) NMR spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. The chemical shift (δ) of each proton signal indicates its electronic environment, while the integration of the signal corresponds to the number of protons it represents. Furthermore, spin-spin coupling patterns reveal the proximity of neighboring protons, allowing for the deduction of the carbon skeleton's connectivity.

For a related compound, 4-amino-2-methyl-8-(trifluoromethyl)quinoline , the ¹H NMR spectrum, recorded in DMSO-d6, displays characteristic signals that can be assigned to the various protons within the molecule. researchgate.net While specific data for 6-Amino-5-(trifluoromethyl)indolin-2-one is not publicly available, a hypothetical ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the amine (-NH2) protons, the methylene (B1212753) (-CH2-) protons of the indolinone ring, and the amide (-NH-) proton. The chemical shifts and coupling constants of these signals would be influenced by the electron-withdrawing trifluoromethyl group and the electron-donating amino group.

Hypothetical ¹H NMR Data for 6-Amino-5-(trifluoromethyl)indolin-2-one

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic CH | 6.5 - 7.5 | Multiplet | 7.0 - 9.0 |

| Amine (-NH2) | 3.0 - 5.0 | Broad Singlet | - |

| Methylene (-CH2-) | ~3.5 | Singlet | - |

| Amide (-NH-) | 8.0 - 10.0 | Singlet | - |

Note: This is a hypothetical representation. Actual chemical shifts and coupling constants would need to be determined experimentally.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the spectrum. The chemical shift of these signals is indicative of the carbon's hybridization and electronic environment.

In the analysis of 4-amino-2-methyl-8-(trifluoromethyl)quinoline , the ¹³C NMR spectrum reveals signals corresponding to each carbon atom, including the carbons of the quinoline (B57606) core and the trifluoromethyl group. researchgate.net For 6-Amino-5-(trifluoromethyl)indolin-2-one, one would anticipate signals for the carbonyl carbon of the lactam, the aromatic carbons, the aliphatic methylene carbon, and the carbon of the trifluoromethyl group (though the latter is often observed as a quartet due to coupling with fluorine).

Hypothetical ¹³C NMR Data for 6-Amino-5-(trifluoromethyl)indolin-2-one

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 170 - 180 |

| Aromatic C-NH2 | 140 - 150 |

| Aromatic C-CF3 | 120 - 130 (quartet) |

| Aromatic CH | 110 - 130 |

| Methylene (-CH2-) | ~35 |

| Trifluoromethyl (CF3) | 120 - 130 (quartet) |

Note: This is a hypothetical representation. Actual chemical shifts would need to be determined experimentally.

Given the presence of a trifluoromethyl group, Fluorine-19 (¹⁹F) NMR spectroscopy is a particularly powerful tool for the characterization of 6-Amino-5-(trifluoromethyl)indolin-2-one. mdpi.com The ¹⁹F nucleus is highly sensitive in NMR, and its chemical shifts are very responsive to the local electronic environment. chemrxiv.orgescholarship.org This technique can confirm the presence and integrity of the -CF3 group. A single signal, likely a singlet, would be expected in the ¹⁹F NMR spectrum, with its chemical shift providing information about the electronic effects of the surrounding aromatic system. For instance, in a study of 5-fluoro-2-(trifluoromethyl)-indole , a distinct signal for the trifluoromethyl group was observed in the ¹⁹F NMR spectrum. researchgate.net

To definitively assign the ¹H and ¹³C NMR signals and to establish the connectivity of the entire molecule, two-dimensional (2D) NMR experiments are employed. The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates proton signals with the signals of the directly attached carbon atoms. The Heteronuclear Multiple Bond Correlation (HMBC) experiment, on the other hand, reveals correlations between protons and carbons that are separated by two or three bonds. Together, these techniques allow for the unambiguous assembly of the molecular structure of complex molecules like those in the spirooxindole family. researchgate.netnih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules. rsc.org In ESI-MS, a solution of the analyte is passed through a charged capillary, generating a fine spray of charged droplets. As the solvent evaporates, the analyte molecules become ionized, typically by protonation [M+H]⁺ or sodiation [M+Na]⁺.

For 6-Amino-5-(trifluoromethyl)indolin-2-one, an ESI-MS spectrum would be expected to show a prominent peak corresponding to the protonated molecule. High-resolution mass spectrometry (HRMS) using ESI can provide a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule with a high degree of confidence. For example, in the characterization of a related spiro[indole-3,4′-pyrano[2,3-c]pyrazole] derivative, the mass spectrum was used to confirm its structure. mdpi.com

Predicted ESI-MS Data for a Related Compound: 6-amino-5-(trifluoromethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione uni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 196.03284 |

| [M+Na]⁺ | 218.01478 |

| [M-H]⁻ | 194.01828 |

Note: This data is for a related, but different, compound and is provided for illustrative purposes.

By analyzing the fragmentation pattern in tandem mass spectrometry (MS/MS) experiments, further structural information can be obtained. The fragmentation of the parent ion can reveal the loss of specific functional groups, providing additional evidence for the proposed structure.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the elemental composition of a compound with exceptional accuracy. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) to several decimal places. This precision allows for the calculation of a unique elemental formula, distinguishing between compounds that may have the same nominal mass.

In the analysis of nitrogen-containing heterocyclic compounds, HRMS is frequently used to confirm the molecular formula of newly synthesized molecules. mdpi.com For 6-Amino-5-(trifluoromethyl)indolin-2-one, the theoretical monoisotopic mass of the protonated molecule ([M+H]⁺) would be calculated and compared against the experimental value. The minuscule difference, expressed in parts per million (ppm), validates the proposed formula.

Table 1: Representative HRMS Data for 6-Amino-5-(trifluoromethyl)indolin-2-one Data is hypothetical based on the principles of HRMS and data from related compounds.

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₈F₃N₂O |

| Adduct | [M+H]⁺ |

| Calculated m/z | 219.0611 |

| Observed m/z | 219.0614 |

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a "hard" ionization technique that bombards the analyte with high-energy electrons (typically 70 eV). mdpi.com This process not only ionizes the molecule to form a molecular ion (M⁺˙) but also induces extensive fragmentation. The resulting mass spectrum displays a pattern of fragment ions that serves as a molecular fingerprint, providing crucial information about the compound's structure.

For 6-Amino-5-(trifluoromethyl)indolin-2-one, the molecular ion peak would confirm the molecular weight. Key fragment ions would arise from the cleavage of the trifluoromethyl group (-CF₃) or the carbonyl group (-CO) from the indolinone core. The analysis of these fragments helps to piece together the molecular structure. This technique was successfully used to help characterize a complex spirooxindole derivative containing a trifluoromethyl group. mdpi.com

Table 2: Predicted EI-MS Fragmentation for 6-Amino-5-(trifluoromethyl)indolin-2-one Fragmentation patterns are predictive based on chemical principles.

| Fragment Description | Proposed Formula | Expected m/z |

|---|---|---|

| Molecular Ion | [C₉H₈F₃N₂O]⁺˙ | 218 |

| Loss of Carbon Monoxide | [C₈H₈F₃N₂]⁺˙ | 190 |

| Loss of Trifluoromethyl Radical | [C₈H₈N₂O]⁺˙ | 148 |

Liquid Chromatography-Mass Spectrometry (LC-MS/APCI) for Purity and Identity

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. shimadzu.com For compounds of low to medium polarity like many heterocyclic compounds, Atmospheric Pressure Chemical Ionization (APCI) is a highly effective interface. shimadzu.comnih.gov APCI is less susceptible to ion suppression effects compared to electrospray ionization (ESI) and works by vaporizing the LC eluent in a heated nebulizer and inducing ionization via a corona discharge. shimadzu.comupce.cz

In a typical workflow, the sample is injected into an LC system, often using a reversed-phase column with a water/acetonitrile mobile phase gradient. nih.gov The LC separates the target compound from any impurities, starting materials, or byproducts. The eluent is then directed to the APCI source, where the analyte is ionized, typically forming a protonated molecular ion [M+H]⁺. nih.gov The mass spectrometer then confirms the identity of the compound eluting at a specific retention time and provides an assessment of its purity by integrating the peak area relative to any impurities.

Table 3: Typical Parameters for LC-MS/APCI Analysis Parameters are generalized from common practices in the analysis of organic compounds. nih.govnih.gov

| Parameter | Typical Setting |

|---|---|

| LC System | |

| Column | C18 Reversed-Phase |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Flow Rate | 0.4 - 1.0 mL/min |

| APCI-MS System | |

| Ionization Mode | Positive Ion |

| Vaporizer Temperature | 400 °C |

| Discharge Current | 3-5 µA |

| Sheath/Auxiliary Gas | Nitrogen |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. It measures the absorption of infrared radiation, which excites molecular vibrations at specific frequencies. Each functional group has a characteristic absorption range.

In academic literature, IR spectroscopy is consistently used to confirm the presence of key structural motifs. For a related spiro-indoline compound, characteristic peaks for N-H, C=O, and C-F bonds were clearly identified. proquest.com For 6-Amino-5-(trifluoromethyl)indolin-2-one, the IR spectrum would be expected to show distinct absorption bands corresponding to the N-H bonds of the amine and the lactam, the C=O stretch of the lactam, and the strong, characteristic stretches of the C-F bonds in the trifluoromethyl group.

Table 4: Expected IR Absorption Bands for 6-Amino-5-(trifluoromethyl)indolin-2-one Data is based on characteristic frequencies and values reported for structurally similar compounds. mdpi.comproquest.com

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Symmetric & Asymmetric Stretch | 3450 - 3300 |

| Lactam (N-H) | Stretch | 3200 - 3150 |

| Lactam (C=O) | Stretch | 1720 - 1690 |

| Aromatic Ring (C=C) | Stretch | 1650 - 1580 |

Elemental Analysis for Empirical Formula Determination

Elemental analysis provides the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a purified sample. The experimental results are compared to the theoretical percentages calculated from the proposed molecular formula. A close agreement (typically within ±0.4%) provides strong evidence for the empirical formula, which, when combined with the molecular weight from mass spectrometry, confirms the molecular formula.

This method is a classic and essential step in the characterization of new compounds, as demonstrated in the analysis of a dibrominated trifluoromethyl spirooxindole, where the found percentages closely matched the calculated values. proquest.com

Table 5: Elemental Analysis Data for C₉H₈F₃N₂O Found values are hypothetical, illustrating typical experimental results against theoretical calculations.

| Element | Theoretical % | Found % |

|---|---|---|

| Carbon (C) | 49.55 | 49.61 |

| Hydrogen (H) | 3.70 | 3.68 |

X-ray Single Crystal Diffraction (SC-XRD) for Solid-State Structure and Stereoisomerism

X-ray Single Crystal Diffraction (SC-XRD) is the most definitive method for determining the three-dimensional structure of a crystalline compound. The technique requires growing a high-quality single crystal of the analyte, which can be a significant challenge. When successful, the diffraction pattern of X-rays passing through the crystal allows for the precise mapping of atomic positions, bond lengths, and bond angles. researchgate.net

For a molecule like 6-Amino-5-(trifluoromethyl)indolin-2-one, an SC-XRD analysis would provide unequivocal proof of its connectivity and conformation in the solid state. It would also reveal details about intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing. researchgate.net While no specific crystal structure for the title compound is publicly available, the data obtained from such an experiment would be presented in a standardized format.

Table 6: Representative Crystallographic Data from an SC-XRD Experiment Data is hypothetical and serves to illustrate the typical output of an SC-XRD analysis, modeled on data for other organic molecules. researchgate.net

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.51 |

| b (Å) | 12.34 |

| c (Å) | 9.78 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 991.5 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.465 |

Future Research Directions and Therapeutic Potential of the Indolin 2 One Scaffold

Expansion of the 6-Amino-5-(trifluoromethyl)indolin-2-one Chemical Space

The specific compound, 6-Amino-5-(trifluoromethyl)indolin-2-one, presents a unique starting point for further chemical exploration. The presence of the trifluoromethyl group and the amino group on the aromatic ring offers opportunities for targeted modifications to enhance its therapeutic properties.

Design and Synthesis of Novel Derivatives with Enhanced Selectivity

The design and synthesis of novel derivatives of 6-Amino-5-(trifluoromethyl)indolin-2-one are a key area for future research. researchgate.netnih.gov The goal is to create new molecules with improved selectivity towards specific biological targets, thereby minimizing off-target effects and potential toxicity. rsc.orgnih.gov Structure-activity relationship (SAR) studies are fundamental in this process, guiding the modification of the lead compound to enhance its potency and selectivity. patsnap.com

For instance, modifications at the C-3 position of the indolin-2-one ring have been shown to significantly influence selectivity for different receptor tyrosine kinases (RTKs). nih.govacs.org Research has shown that introducing a five-membered heteroaryl ring at this position can lead to high specificity for the VEGF (Flk-1) RTK. nih.govacs.org Conversely, bulky substituents on a benzylidene group at the same position can confer selectivity towards EGF and Her-2 RTKs. nih.govacs.org Furthermore, extending the side chain at the C-3 position has resulted in compounds with high potency and selectivity for both PDGF and VEGF (Flk-1) RTKs. nih.govacs.org

The following table outlines potential synthetic strategies for generating diverse derivatives of 6-Amino-5-(trifluoromethyl)indolin-2-one:

| Modification Site | Potential Synthetic Reactions | Target Functionality |

| Amino Group (C6) | Acylation, Sulfonylation, Alkylation, Arylation | Modulate solubility, cell permeability, and target interactions. |

| Aromatic Ring | Further functionalization (e.g., halogenation, nitration) | Alter electronic properties and binding affinity. |

| Indolin-2-one Core (N1) | Alkylation, Arylation | Enhance potency and pharmacokinetic properties. |

| Methylene (B1212753) Group (C3) | Knoevenagel condensation, Aldol condensation | Introduce diverse substituents for varied target interactions. |

Exploration of New Chemical Reactivities and Transformations

Beyond derivatization, exploring new chemical reactions involving the 6-Amino-5-(trifluoromethyl)indolin-2-one scaffold can open up novel avenues for drug discovery. researchgate.netacs.org This includes investigating cascade reactions, multicomponent reactions, and novel cyclization strategies to create more complex and diverse molecular architectures. researchgate.netmdpi.com For example, intramolecular cycloaddition reactions of ynamide derivatives have been successfully used to construct highly substituted indoline (B122111) and indole (B1671886) ring systems. nih.gov Such innovative synthetic methods can lead to the discovery of compounds with unprecedented biological activities.

Investigation of Multi-Targeting Approaches for Complex Diseases

Complex diseases such as cancer and neurodegenerative disorders often involve multiple pathological pathways. nih.gov The indolin-2-one scaffold is well-suited for the development of multi-targeted agents that can simultaneously modulate several key proteins involved in these diseases. nih.govaip.org This approach can offer superior efficacy compared to single-target drugs. nih.gov

A study on indolin-2-one analogues demonstrated the potential for creating multi-targeted inhibitors. nih.gov One particular compound, 3b , effectively inhibited VEGFR-2, VEGFR-3, FLT3, Ret, and PDGFR-β kinases, while showing little effect on VEGFR-1 kinase. nih.gov This selectivity profile, coupled with its ability to significantly suppress tumor growth in xenograft models without significant toxicity, highlights the promise of this scaffold in developing multi-targeted cancer therapies. nih.gov

Application of Advanced Computational Methodologies for Lead Optimization and Design

Computational methods are indispensable tools in modern drug discovery, accelerating the process of lead optimization and the design of new drug candidates. patsnap.comnih.govfrontiersin.org Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations can predict how modifications to the 6-Amino-5-(trifluoromethyl)indolin-2-one structure will affect its binding to target proteins. patsnap.comnih.govdanaher.com

These computational approaches allow for the rapid in silico screening of large virtual libraries of compounds, prioritizing the synthesis and experimental testing of the most promising candidates. patsnap.comdanaher.com This iterative cycle of computational design, chemical synthesis, and biological evaluation is crucial for efficiently optimizing lead compounds into clinical candidates with improved efficacy, selectivity, and pharmacokinetic properties. patsnap.com

Development of Indolin-2-one Scaffold as a Platform for Targeted Drug Delivery Systems

The indolin-2-one scaffold can also be explored as a platform for the development of targeted drug delivery systems. By conjugating the scaffold to targeting moieties such as antibodies or peptides, it is possible to direct cytotoxic agents specifically to cancer cells, thereby reducing systemic toxicity. The chemical versatility of the indolin-2-one structure allows for the attachment of various linkers and payloads, making it an attractive candidate for this application.

Synergistic Effects of 6-Amino-5-(trifluoromethyl)indolin-2-one with Existing Therapeutic Agents

Investigating the synergistic effects of 6-Amino-5-(trifluoromethyl)indolin-2-one derivatives with existing therapeutic agents is another promising research direction. Combination therapies often lead to improved treatment outcomes by targeting different pathways or overcoming drug resistance mechanisms. For instance, combining an indolin-2-one-based kinase inhibitor with a traditional chemotherapeutic agent could result in enhanced anti-tumor activity. nih.gov Nintedanib, an indolin-2-one analog, has shown promise in clinical trials for non-small-cell lung cancer when used in combination with Docetaxel. mdpi.com Similarly, the use of Vinorelbine, an indole-based alkaloid, in combination with cisplatin (B142131) and cetuximab is a known treatment for NSCLC. nih.gov

Mechanistic Insights into Novel Biological Activities of Indolin-2-one Derivatives

The indolin-2-one scaffold has been extensively explored, leading to the discovery of derivatives with a wide range of biological activities. These compounds have shown promise as anticancer, anti-inflammatory, and antimicrobial agents. nih.gov The mechanism of action often involves the inhibition of key enzymes and proteins implicated in disease pathogenesis.

A significant area of research has focused on the development of indolin-2-one derivatives as kinase inhibitors. benthamdirect.combenthamscience.com Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. benthamdirect.com Certain 3-substituted indolin-2-one derivatives have demonstrated potent and selective inhibition of various kinases, exhibiting low nanomolar activity and significant efficacy in preclinical models. benthamdirect.combenthamscience.com For example, Sunitinib, an arylideneindolin-2-one, is a tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors. mdpi.comnih.govoncotarget.com The therapeutic effect of these derivatives is often achieved by arresting the cell cycle and inducing apoptosis in cancer cells. nih.gov

Another important mechanism of action for indolin-2-one derivatives is the inhibition of thioredoxin reductase (TrxR). nih.govoncotarget.com TrxR is a key enzyme in the thioredoxin system, which plays a vital role in maintaining cellular redox balance and protecting cells from oxidative stress. nih.gov Inhibition of TrxR by certain indolin-2-one compounds leads to increased oxidative stress, activation of apoptotic signaling pathways, and ultimately, cancer cell death. nih.govoncotarget.com These compounds often contain a Michael acceptor moiety that can covalently bind to the active site of TrxR. nih.govoncotarget.com

Furthermore, some indolin-2-one derivatives have been identified as inhibitors of histone deacetylases (HDACs). nih.govnih.gov HDACs are enzymes that play a critical role in the regulation of gene expression. Their inhibition can lead to the re-expression of tumor suppressor genes, making them an attractive target for cancer therapy. nih.gov Novel indolin-2-one derivatives incorporating a hydroxamic acid moiety have shown promise as dual inhibitors of HDAC and vascular endothelial growth factor receptor (VEGFR). nih.gov

The versatility of the indolin-2-one scaffold also extends to its use in developing agents that target DNA and other cellular components. nih.gov Some derivatives have been shown to interact with DNA and bovine serum albumin (BSA), indicating their potential to interfere with cellular processes at multiple levels. nih.gov Additionally, the incorporation of different heterocyclic moieties, such as thiazole, into the indolin-2-one structure has led to the development of potent antimicrobial and antibiofilm agents that inhibit dihydrofolate reductase (DHFR) and quorum sensing. nih.gov

The following table summarizes the mechanistic insights into the biological activities of various indolin-2-one derivatives.

| Derivative Class | Target | Mechanism of Action | Therapeutic Potential |

| 3-Substituted Indolin-2-ones | Kinases (e.g., VEGFR, PDGFR) | Inhibition of kinase activity, leading to cell cycle arrest and apoptosis. benthamdirect.comnih.gov | Cancer benthamdirect.combenthamscience.com |

| 3-(2-Oxoethylidene)indolin-2-ones | Thioredoxin Reductase (TrxR) | Covalent modification of the active site, leading to oxidative stress and apoptosis. nih.govoncotarget.com | Cancer nih.govoncotarget.com |

| Indolin-2-one-based HDAC Inhibitors | Histone Deacetylases (HDACs) | Inhibition of HDAC activity, leading to re-expression of tumor suppressor genes. nih.gov | Cancer nih.gov |

| Thiazolo-indolin-2-one Derivatives | Dihydrofolate Reductase (DHFR) | Inhibition of DHFR, leading to disruption of bacterial folate metabolism. nih.gov | Antimicrobial nih.gov |

| Arylideneindolin-2-ones | DNA, BSA | Intercalation or binding, interfering with cellular processes. nih.gov | Cancer, Antimicrobial nih.gov |

Future research in this area will likely focus on the design and synthesis of novel indolin-2-one derivatives with improved selectivity and potency. A deeper understanding of the structure-activity relationships will be crucial for the development of next-generation therapeutics. benthamdirect.com Furthermore, exploring the potential of these compounds in combination therapies could open up new avenues for treating complex diseases like cancer. The continued investigation of the indolin-2-one scaffold holds significant promise for the discovery of new and effective therapeutic agents.

Q & A

Q. What are the recommended synthetic routes for 6-amino-5-(trifluoromethyl)indolin-2-one, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step functionalization of indolin-2-one scaffolds. Key steps include:

- Trifluoromethyl introduction : Use of trifluoromethylating agents (e.g., CF3I or CF3Cu) under Pd-catalyzed cross-coupling conditions .

- Amino group installation : Reductive amination or nitro group reduction (e.g., using Pd/C and H2 or NaBH4) .

- Optimization : Adjust solvent polarity (THF or DMF), temperature (room temp. to reflux), and catalysts (e.g., Et3N for deprotonation) to improve yields. Monitor via TLC or HPLC .

Q. Which analytical techniques are critical for characterizing 6-amino-5-(trifluoromethyl)indolin-2-one and its intermediates?

Methodological Answer:

- Structural confirmation : Use <sup>1</sup>H/<sup>13</sup>C NMR to verify indolin-2-one core and substituents (e.g., trifluoromethyl at C5, amino at C6) .

- Purity assessment : HPLC with UV detection (λ = 254 nm) or LC-MS for mass verification .

- Crystallography : Single-crystal X-ray diffraction to resolve stereochemistry and hydrogen-bonding patterns (if crystallizable) .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s bioactivity, and what structure-activity relationships (SARs) are observed?

Methodological Answer: The CF3 group enhances metabolic stability and lipophilicity, improving membrane permeability. SAR studies suggest:

Experimental Design : Combine molecular docking (e.g., AutoDock Vina) with in vitro kinase assays to validate binding modes .

Q. How can researchers resolve contradictions in cytotoxicity data across different cell lines?

Methodological Answer: Discrepancies may arise from cell-specific uptake or metabolic pathways. Recommended steps:

- Standardize assays : Use the Sulforhodamine B (SRB) assay for protein content quantification (linear range: 1,000–50,000 cells/well) .

- Control variables : Match culture conditions (e.g., O2 levels, serum concentration) and validate with a reference drug (e.g., doxorubicin).

- Mechanistic studies : Perform flow cytometry for apoptosis (Annexin V/PI staining) and mitochondrial membrane potential assays (JC-1 dye) .

Q. What strategies are effective for enhancing the compound’s selectivity toward cancer targets?

Methodological Answer:

- Prodrug design : Mask the amino group with acetyl or Boc protections to reduce off-target interactions .

- Combination therapy : Screen with DNA-damaging agents (e.g., cisplatin) to exploit synthetic lethality .

- Targeted delivery : Conjugate with folate or antibody fragments to improve tumor specificity .

Data Contradiction Analysis

Q. Why do conflicting results arise in kinase inhibition studies, and how can they be reconciled?

Methodological Answer: Variability may stem from:

- Assay conditions : ATP concentration differences (use [γ-<sup>32</sup>P]ATP for consistent kinase activity measurements) .

- Protein isoforms : Test against purified kinase isoforms (e.g., RET vs. VEGFR2) to identify selectivity .

- Computational validation : Perform molecular dynamics simulations (AMBER or GROMACS) to assess binding stability across isoforms .

Methodological Tables

Q. Table 1. Key Synthetic Intermediates and Their Roles

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products